1-Decyl-3-methylimidazolium chloride
Overview
Description
1-Decyl-3-methylimidazolium chloride is a surface-active ionic liquid with the chemical formula C14H27ClN2 and a molecular weight of 258.83 g/mol . This compound is part of the imidazolium family, known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
1-Decyl-3-methylimidazolium chloride is a surface-active ionic liquid
Mode of Action
It’s known that this compound can be prepared by reacting 1-methylimidazole with 1-chlorodecane . As a surface-active ionic liquid, it can influence the properties of surfaces and interfaces it comes into contact with.
Result of Action
One study suggests that imidazolium-based ionic liquids can cause mammalian cell death due to modulated structures and dynamics of cellular membrane .
Biochemical Analysis
Cellular Effects
1-Decyl-3-methylimidazolium chloride has been found to cause mammalian cell death due to modulated structures and dynamics of the cellular membrane
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation
Dosage Effects in Animal Models
There is limited information available on how the effects of this compound vary with different dosages in animal models. Some studies have shown toxic effects of similar ionic liquids on aquatic organisms .
Preparation Methods
1-Decyl-3-methylimidazolium chloride can be synthesized through the reaction of 1-methylimidazole with 1-chlorodecane . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ionic liquid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Decyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium triflate to form 1-decyl-3-methylimidazolium triflate .
Oxidation and Reduction:
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include sodium triflate and other metal salts, with conditions varying depending on the desired product . Major products formed include various imidazolium-based ionic liquids and complexes .
Scientific Research Applications
1-Decyl-3-methylimidazolium chloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Decyl-3-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
- 1-Dodecyl-3-methylimidazolium chloride
These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, melting points, and overall reactivity . This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring surface activity and stability .
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.ClH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZVLLVRJHAJJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049228 | |
Record name | 1-Decyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171058-18-7 | |
Record name | 1-Decyl-3-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171058-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decyl-3-methylimidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171058187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Decyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Decyl-3-methylimidazolium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRM43J4H9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Decyl-3-methylimidazolium chloride interact with biological systems?
A1: Research shows that this compound can interact with proteins, potentially altering their structure and stability. For instance, studies with stem bromelain (BM) revealed that higher concentrations of this compound led to protein unfolding and aggregation. [] The hydrophobic interactions between the long alkyl chain of the ionic liquid and the protein structure seem to drive this effect. []
Q2: Does the length of the alkyl chain in imidazolium-based ionic liquids influence their interaction with proteins?
A2: Yes, studies indicate that the length of the alkyl chain in imidazolium-based ionic liquids significantly impacts their interaction with proteins. Longer alkyl chains, like the decyl chain in this compound, exhibit a greater tendency to denature proteins compared to their shorter-chain counterparts. This effect is attributed to the increased hydrophobic interactions between the longer alkyl chains and the protein structure. [, ]
Q3: Can this compound induce specific responses in microorganisms?
A3: Research with the fungus Aspergillus nidulans suggests that this compound can trigger specific stress responses. Exposure to the ionic liquid induced the accumulation of a yet unidentified sphingoid base, potentially indicating a response mechanism to plasma membrane permeabilization caused by the compound. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H27ClN2, and its molecular weight is 258.86 g/mol.
Q5: How stable is this compound under high pressure?
A5: High-pressure studies using small-angle X-ray scattering revealed that this compound forms a high-pressure crystal with an unusually long periodic structure, distinct from its low-temperature crystal and liquid crystal forms. [] This suggests that the compound undergoes pressure-induced structural changes.
Q6: Can this compound be used in extraction processes?
A6: Yes, this compound has shown promise as an effective extraction solvent in various applications:
- Microextraction: It has been successfully employed in dispersive liquid-liquid microextraction methods for determining heavy metals in soil and vegetables, [] as well as for preconcentrating antibiotics like amoxicillin and ceftriaxone from hospital sewage. []
- Metal Ion Extraction: Combined with n-butanoic acid as a deep eutectic solvent, it enabled the extraction and determination of toxic metal ions (Pb, Cd, Cu, As, Hg) in tea samples. []
- Sesquiterpenic Acid Extraction: It proved to be an efficient solvent for extracting valerenic and acetoxyvalerenic acids from Valeriana officinalis L., offering a greener alternative to traditional methods using methanol. [, ]
Q7: How does this compound influence enzyme activity?
A7: Interestingly, this compound has been shown to enhance the activity of Candida antarctica lipase B (CaLB) in aqueous solutions. [] This increased activity is linked to the formation of micelles by the ionic liquid, which seems to create a favorable microenvironment for the enzyme.
Q8: Have computational methods been used to study the interactions of this compound?
A8: Yes, density functional theory (DFT) calculations were employed to investigate the interaction of this compound with the antibiotic ciprofloxacin. These calculations provided insights into the complex formation between the drug and the ionic liquid, supporting experimental findings. []
Q9: Can computational approaches predict the toxicity of imidazolium-based ionic liquids?
A9: A Quantitative Structure–Activity Relationship (QSAR) study using the TOPS-MODE approach successfully correlated the cytotoxicity of imidazolium-derived ionic liquids, including this compound, in Caco-2 cells with their structural features. [] This suggests that QSAR models can be valuable tools for predicting the toxicity of this class of compounds.
Q10: How does the anion in imidazolium-based ionic liquids affect their properties?
A10: The nature of the anion significantly influences the properties of imidazolium-based ionic liquids. For instance, this compound, with a chloride anion, exhibited different solubility characteristics for aloe-emodin compared to other imidazolium-based ionic liquids with anions like hexafluorophosphate, tetrafluoroborate, and bis(methylsulfonyl)amide. []
Q11: What is the cytotoxicity profile of this compound?
A11: Cytotoxicity studies using the human Caco-2 cell line identified this compound as the most toxic among the tested imidazolium-derived ionic liquids. [] This highlights the importance of considering the potential cytotoxic effects of this compound in its development and applications.
Q12: What toxicological data is available for this compound?
A12: Toxicity assessments using the Microtox® bioluminescence assay with Vibrio fischeri were conducted to evaluate the toxicity profile of this compound. [] These studies provide valuable information for understanding the potential environmental risks associated with this compound.
Q13: What analytical techniques are commonly used to characterize and study this compound?
A13: Various analytical techniques have been employed to investigate this compound and its interactions:
- Spectroscopy: Fluorescence spectroscopy, including time-resolved measurements, has been crucial in studying the interactions of this compound with proteins and drugs. [, , , ] UV–visible spectroscopy provided further confirmation of complex formation in these studies. []
- Scattering Techniques: Small-angle X-ray scattering (SAXS) played a vital role in understanding the self-assembly behavior of this compound in water, revealing the formation of different mesophases. [, , ] Dynamic light scattering (DLS) complemented these findings by providing insights into the size and shape of the aggregates. []
- Calorimetry: Isothermal titration calorimetry (ITC) was instrumental in determining the thermodynamic parameters of the interactions between this compound and ciprofloxacin. []
- Microscopy: Polarized optical microscopy provided visual evidence of the formation of liquid-crystalline fibrillar structures in a temperature-responsive copolymer incorporating this compound as a side chain. []
- Chromatography: High-performance liquid chromatography (HPLC) coupled with UV detection was used to quantify target analytes after extraction with this compound-based solvents. [, , ]
- Electrochemical Techniques: Techniques like open circuit potential measurements, polarization curves, and impedance spectroscopy helped analyze the corrosion inhibition performance of this compound on mild steel in CO2-saturated environments. []
- Surface Analysis: Scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), and X-ray photoelectron spectroscopy (XPS) provided insights into the surface morphology and elemental composition of materials exposed to this compound. [, , , ]
Q14: What factors influence the solubility of this compound?
A14: The solubility of this compound is influenced by various factors:
- Solvent: Its solubility in alcohols decreases with increasing length of the alcohol's alkyl chain. The difference in solubility between primary, secondary, and tertiary alcohols is less pronounced. []
- Temperature: The solubility of aloe-emodin in this compound increases with rising temperature. []
- Presence of Salts: The addition of potassium phosphate (K3PO4) to aqueous solutions of this compound leads to a salting-out effect, affecting its solubility and potentially leading to liquid-liquid phase separation. []
Q15: Are there greener alternatives to traditional solvents offered by this compound?
A15: Yes, this compound presents a more environmentally friendly alternative to traditional solvents in specific applications:
- Extraction of Sesquiterpenic Acids: It successfully replaces methanol in extracting valuable compounds from Valerian root, eliminating the use of toxic and flammable organic solvents. [, ]
Q16: What are the cross-disciplinary applications of this compound?
A16: this compound finds applications across various disciplines:
- Chemistry: Its self-assembly properties make it valuable in creating nanostructured materials. For instance, it acts as a template for synthesizing anisotropic gold nanoparticles with controlled morphologies. []
- Material Science: It serves as a component in synthesizing and modifying polymeric membranes for enhanced gas sensing properties, specifically for ammonia detection. []
- Biotechnology: Its ability to influence enzyme activity shows potential for applications in biocatalysis, enhancing the efficiency of enzymatic reactions. []
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